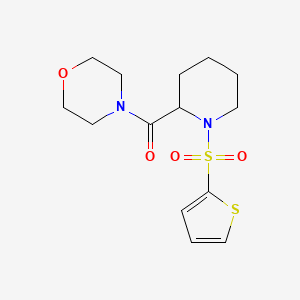![molecular formula C23H21N3O2S2 B2744672 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-14-9](/img/structure/B2744672.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methods and Spectral Characterization
The synthesis of related compounds, such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, involves acetylation and nucleophilic substitution reactions, leading to a range of heterocyclic compounds with potential pharmacological activities. These compounds are characterized by a combination of spectral analyses, including melting point determination, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy (Zaki, Radwan, & El-Dean, 2017).
Antioxidant, Antimicrobial, and Antitubercular Activities
New pyrimidine-azitidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds, synthesized from the condensation of aromatic amines with N-phenylacetamide, have shown promising results against various bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Antitumor Agents
The design, synthesis, and evaluation of new 2-phenylquinolin-4-ones as potent antitumor agents have been reported. These compounds, including various analogues, have shown significant cytotoxic activity against tumor cell lines, with some exhibiting inhibitory activity comparable to established anticancer drugs. Preliminary studies suggest their mechanism of action might involve the inhibition of specific growth factor receptors, highlighting their potential as clinical candidates for cancer treatment (Chou et al., 2010).
Luminescent Properties for Organic Light-Emitting Diodes (OLEDs)
Homoleptic cyclometalated iridium complexes with highly efficient red phosphorescence have been studied for their application in organic light-emitting diodes (OLEDs). These complexes demonstrate strong luminescence properties and have been explored for their potential in improving OLED efficiency and color purity, showcasing the material's applicability in advanced display technologies (Tsuboyama et al., 2003).
Mécanisme D'action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and reproduction of the bacteria .
Pharmacokinetics
It’s known that the compound exhibits good antimycobacterial activity with atp ic 50 values from 6 to 18 μm against all strains in the presence of q203 . This suggests that the compound has good bioavailability and can reach its target effectively.
Result of Action
The inhibition of Cyt-bd by the compound leads to a decrease in ATP production, resulting in the death of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new antitubercular agents .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary among different strains of Mycobacterium tuberculosis This can affect the efficacy of the compound
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c27-20(25-13-6-8-16-7-4-5-11-19(16)25)15-30-23-24-18-12-14-29-21(18)22(28)26(23)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWAMTYWPVMWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

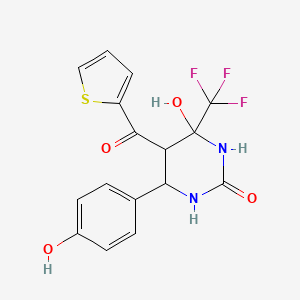

![1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2744592.png)
![Methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744593.png)
![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2744596.png)
![2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2744597.png)
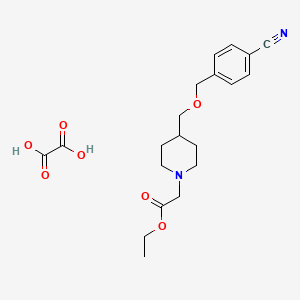
![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2744604.png)
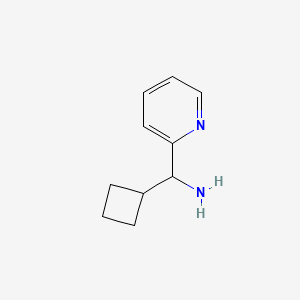
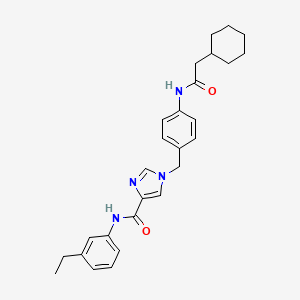
![3-Methyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2744610.png)
